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Compound of Interest

Compound Name:
4-Methylthiophene-2-carboxylic

acid

Cat. No.: B077489 Get Quote

An In-depth Technical Guide to 4-
Methylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and

spectral data of 4-Methylthiophene-2-carboxylic acid, a key intermediate in the synthesis of

various pharmaceuticals and agrochemicals.

Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-
methylthiophene-2-carboxylic acid.[1] Its chemical structure consists of a thiophene ring

substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C₆H₆O₂S[1]

SMILES: CC1=CSC(=C1)C(=O)O

InChI: InChI=1S/C6H6O2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H,7,8)[1]
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A summary of the key quantitative data for 4-Methylthiophene-2-carboxylic acid is presented

in the table below for easy reference and comparison.

Property Value Source

Molecular Weight 142.18 g/mol [1]

CAS Number 14282-78-1 [1]

Melting Point 122 - 126 °C

Appearance White to beige powder

Solubility Soluble in water [2]

pKa

Experimental data available in

the IUPAC Digitized pKa

Dataset

[1]

¹H NMR
See detailed spectral data

section

¹³C NMR
See detailed spectral data

section

IR Spectroscopy
See detailed spectral data

section
[1]

Detailed Spectral Data
While specific experimental spectra for 4-methylthiophene-2-carboxylic acid are not readily

available in public databases, typical spectral features can be predicted based on its structure

and data from similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the two

aromatic protons on the thiophene ring, the methyl protons, and the carboxylic acid proton.

The chemical shifts of the thiophene protons will be influenced by the electron-withdrawing

carboxylic acid group and the electron-donating methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals

corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic
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acid will appear significantly downfield (typically in the 165-185 ppm range). The four

carbons of the thiophene ring will have chemical shifts in the aromatic region (around 120-

150 ppm), and the methyl carbon will be found in the aliphatic region (typically 10-20 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of 4-methylthiophene-2-carboxylic acid will

exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid

will be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the

carbonyl group will be present around 1680-1710 cm⁻¹. C-H stretching vibrations for the

aromatic and methyl groups will appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹,

respectively. The spectrum will also show C=C stretching bands for the thiophene ring in the

1600-1450 cm⁻¹ region.[1]

Experimental Protocols: Synthesis of 4-
Methylthiophene-2-carboxylic acid
4-Methylthiophene-2-carboxylic acid can be synthesized through various routes. A common

approach involves the carboxylation of a lithiated thiophene derivative. The following is a

generalized experimental protocol based on common organic synthesis methodologies.

Reaction Scheme:

Reactants Reagents Product

3-Methylthiophene 1. n-Butyllithium (n-BuLi)
in THF, -78 °C

Lithiation 2. Carbon Dioxide (CO2)
Carboxylation

3. Acidic Workup (e.g., HCl)
Protonation 4-Methylthiophene-

2-carboxylic acid

Click to download full resolution via product page

A potential synthesis workflow for 4-Methylthiophene-2-carboxylic acid.

Materials:

3-Methylthiophene

n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., hexanes)
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Anhydrous tetrahydrofuran (THF)

Dry ice (solid carbon dioxide)

Hydrochloric acid (HCl), aqueous solution

Anhydrous magnesium sulfate or sodium sulfate

Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes, ethyl

acetate)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is

purged with dry nitrogen.

Initial Solution: Anhydrous THF is added to the flask, followed by 3-methylthiophene. The

solution is cooled to -78 °C using a dry ice/acetone bath.

Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel,

maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for

a specified time (e.g., 1-2 hours) to ensure complete lithiation.

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. The cooling

bath is removed, and the mixture is allowed to warm to room temperature and stirred

overnight.

Workup: The reaction is quenched by the slow addition of water. The mixture is then acidified

with aqueous HCl.

Extraction: The aqueous layer is extracted several times with an organic solvent such as

diethyl ether or ethyl acetate. The combined organic layers are washed with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the

crude product.
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Purification: The crude 4-Methylthiophene-2-carboxylic acid can be purified by

recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Applications in Drug Development and Research
4-Methylthiophene-2-carboxylic acid is a valuable building block in the synthesis of more

complex molecules with potential therapeutic applications. It is a known intermediate in the

production of certain pharmaceuticals and agrochemicals.[3] For instance, derivatives of this

compound are used in the development of agents targeting neurological disorders. Its

thiophene core is a key structural motif in various biologically active compounds.

Logical Relationships in Synthesis
The synthesis of 4-Methylthiophene-2-carboxylic acid and its subsequent use in the

preparation of more complex molecules can be represented as a logical workflow. The

following diagram illustrates the relationship between the starting material, the key intermediate

(the title compound), and a potential downstream product class.
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Starting Material
(e.g., 3-Methylthiophene)

4-Methylthiophene-2-carboxylic acid

Synthesis

Activation of Carboxylic Acid
(e.g., conversion to acid chloride or ester)

Functional Group
Modification

Coupling with another
molecule (e.g., an amine)

Biologically Active Compound
(e.g., amide derivative)

Click to download full resolution via product page

Logical workflow from starting material to a potential final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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